N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide
Description
N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring, a pyridine moiety, and an acetamidophenyl group, making it a versatile molecule for various chemical reactions and biological interactions.
Properties
IUPAC Name |
N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-15(26)23-17-5-3-16(4-6-17)14-22-20(27)25-11-9-24(10-12-25)19-13-18(28-2)7-8-21-19/h3-8,13H,9-12,14H2,1-2H3,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOYJMVEUPLYNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNC(=O)N2CCN(CC2)C3=NC=CC(=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring is then functionalized with the pyridine and acetamidophenyl groups through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxylic acid, while reduction could produce the corresponding amine derivative.
Scientific Research Applications
N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide: Similar structure but lacks the methyl group on the acetamidophenyl moiety.
4-(4-methoxypyridin-2-yl)-N-(4-nitrophenyl)piperazine-1-carboxamide: Contains a nitrophenyl group instead of an acetamidophenyl group.
Uniqueness
N-[(4-acetamidophenyl)methyl]-4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
